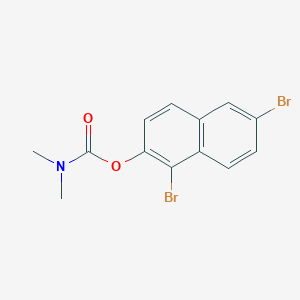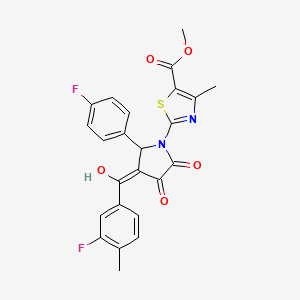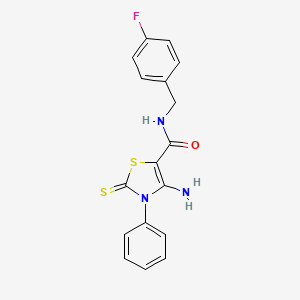
3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ブロモフェニル)-5-(3-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジノンコアを含む複素環式化合物です。
合成方法
合成経路と反応条件
3-(2-ブロモフェニル)-5-(3-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、一般的に、2-ブロモベンズアルデヒドと3-ピリジンカルボアルデヒド、チオセミカルバジドを酸性条件下で反応させることにより行われます。反応は、シッフ塩基中間体の形成を経て進行し、その後、チアゾリジノン環が形成されます。
工業的生産方法
この化合物の具体的な工業的生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室合成のスケールアップになるでしょう。これには、収率と純度を高くするために、温度、溶媒、触媒などの反応条件を最適化することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-bromobenzaldehyde with 3-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反応の分析
反応の種類
3-(2-ブロモフェニル)-5-(3-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オンは、以下のものを含め、さまざまな化学反応を起こすことができます。
酸化: チアゾリジノン環は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: この化合物は、対応するチアゾリジン誘導体を形成するために還元することができます。
置換: フェニル環上の臭素原子は、さまざまな求核試薬で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用することができます。
置換: アミン、チオール、アルコキシドなどの求核試薬を置換反応に使用することができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: チアゾリジン誘導体。
置換: さまざまな置換フェニル誘導体。
科学研究への応用
3-(2-ブロモフェニル)-5-(3-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 生物学的標的に作用する能力のために、潜在的な治療薬として探索されています。
産業: 特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
作用機序
3-(2-ブロモフェニル)-5-(3-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、さまざまな分子標的との相互作用に関与しています。この化合物は、酵素や受容体に結合して、その活性を調節することができます。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
類似化合物との比較
類似化合物
- 3-(2-クロロフェニル)-5-(3-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オン
- 3-(2-フルオロフェニル)-5-(3-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オン
独自性
3-(2-ブロモフェニル)-5-(3-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オンは、臭素原子の存在により独特です。臭素原子は、その反応性と生物活性を影響を与える可能性があります。臭素原子は、ハロゲン結合に関与することができ、この化合物が生物学的標的との相互作用を強化することができます。
特性
分子式 |
C15H9BrN2OS2 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
(5Z)-3-(2-bromophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9BrN2OS2/c16-11-5-1-2-6-12(11)18-14(19)13(21-15(18)20)8-10-4-3-7-17-9-10/h1-9H/b13-8- |
InChIキー |
VYNNIFMTEAJZLR-JYRVWZFOSA-N |
異性体SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)Br |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133080.png)
![Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12133082.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12133102.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133103.png)
![2-({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12133111.png)

![5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133120.png)
![(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12133122.png)
